molecular formula C16H13FN2O4 B5664211 3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B5664211
M. Wt: 316.28 g/mol
InChI Key: YIOFCULQHIXRHU-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 6,7-dimethoxyquinazoline.

    Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the fluorophenyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of fluorine.

    3-(2-bromophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of fluorine.

    3-(2-methylphenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(2-fluorophenyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c1-22-13-7-9-11(8-14(13)23-2)18-16(21)19(15(9)20)12-6-4-3-5-10(12)17/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOFCULQHIXRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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